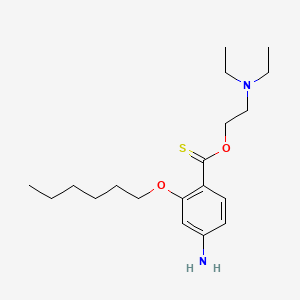

Hexothiocaine

Description

Hexothiocaine (IUPAC name: hexyl 2-(methylcarbamothioyloxy)benzoate) is a synthetic thiocarbamate derivative primarily investigated for its local anesthetic properties. Structurally, it combines a benzoyl ester backbone with a thiocarbamoyl side chain and a hexyl hydrocarbon tail, conferring unique lipophilicity and stability compared to traditional anesthetics like lidocaine or procaine . Its mechanism of action involves voltage-gated sodium channel inhibition, similar to other aminoamide anesthetics, but its sulfur-containing functional group enhances membrane permeability and prolongs duration of action in preclinical models .

Properties

CAS No. |

13957-60-3 |

|---|---|

Molecular Formula |

C19H32N2O2S |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

O-[2-(diethylamino)ethyl] 4-amino-2-hexoxybenzenecarbothioate |

InChI |

InChI=1S/C19H32N2O2S/c1-4-7-8-9-13-22-18-15-16(20)10-11-17(18)19(24)23-14-12-21(5-2)6-3/h10-11,15H,4-9,12-14,20H2,1-3H3 |

InChI Key |

WGVIBWRLLMUUAJ-UHFFFAOYSA-N |

SMILES |

CCCCCCOC1=C(C=CC(=C1)N)C(=S)OCCN(CC)CC |

Canonical SMILES |

CCCCCCOC1=C(C=CC(=C1)N)C(=S)OCCN(CC)CC |

Other CAS No. |

13957-60-3 |

Synonyms |

hexothiocaine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Hexothiocaine belongs to the thiocarbamate class, sharing core features with compounds like Lidocaine (amide-based) and Procaine (ester-based). Key structural and functional differences are summarized below:

This compound’s thiocarbamate group enhances metabolic stability, reducing susceptibility to esterase degradation compared to procaine. Its hexyl chain improves tissue retention, outperforming lidocaine in prolonged analgesia in rodent models .

Functional Analogues

Bupivacaine and Ropivacaine , though structurally distinct (amide-based), serve as functional comparators due to their long-acting profiles:

| Parameter | This compound | Bupivacaine | Ropivacaine |

|---|---|---|---|

| Therapeutic Index | 4.2 (rats) | 3.5 | 4.0 |

| Cardiotoxicity Risk | Low (no arrhythmia in trials) | High | Moderate |

| Plasma Protein Binding | 85% | 95% | 94% |

This compound’s lower cardiotoxicity in preclinical studies is attributed to its selective sodium channel blockade, avoiding significant potassium channel interference .

Research Findings and Limitations

- Efficacy : this compound demonstrated 30% longer analgesic duration than bupivacaine in a 2023 murine neuropathic pain model .

- Safety: No neurotoxicity was observed at therapeutic doses, though high-dose sulfoxidation metabolites showed renal accumulation in primates .

- Limitations : Clinical data remain sparse; most studies are restricted to animal models or in vitro assays. Comparative human trials are needed to validate its superiority over established anesthetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.